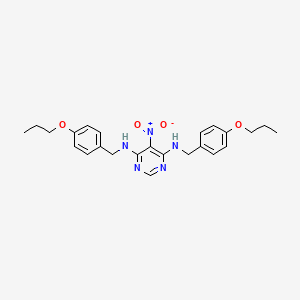
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine, also known as NBPR, is a chemical compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure and properties make it a valuable tool for studying various biological processes and mechanisms.
Applications De Recherche Scientifique
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine has been used in various scientific research studies due to its ability to selectively inhibit certain enzymes and proteins. It has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication and repair. This makes 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine a valuable tool for studying the mechanisms of DNA replication and repair.
In addition, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This makes 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine a potential therapeutic agent for diseases such as cancer and diabetes.
Mécanisme D'action
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine inhibits the activity of enzymes and proteins by binding to their active sites and preventing their normal functioning. Specifically, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine binds to the adenosine triphosphate (ATP) binding site of DNA polymerase and PKC, thereby preventing the binding of ATP and subsequent enzymatic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine depend on the specific enzyme or protein that it inhibits. Inhibition of DNA polymerase can lead to DNA damage and cell death, while inhibition of PKC can lead to decreased cell proliferation and increased apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine in lab experiments is its selectivity for certain enzymes and proteins. This allows for more specific and targeted studies of biological processes. However, one limitation of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine is its potential toxicity and side effects, which must be carefully considered when using it in experiments.
Orientations Futures
There are several future directions for research on 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine. One potential area of study is its use as a therapeutic agent for diseases such as cancer and diabetes. Further research is needed to determine the efficacy and safety of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine as a potential treatment.
Another area of research is the development of new analogs of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine with improved selectivity and potency. This could lead to the development of more effective tools for studying biological processes and potential therapeutic agents.
Overall, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine is a valuable tool for scientific research due to its unique chemical structure and properties. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine involves the reaction of 5-nitro-4,6-diaminopyrimidine with 4-propoxybenzyl bromide in the presence of a base. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
5-nitro-4-N,6-N-bis[(4-propoxyphenyl)methyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-3-13-32-20-9-5-18(6-10-20)15-25-23-22(29(30)31)24(28-17-27-23)26-16-19-7-11-21(12-8-19)33-14-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQCSMGFPVJSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OCCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N,N'-bis(4-propoxybenzyl)pyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)

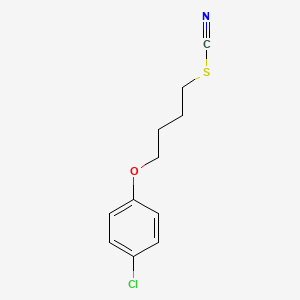
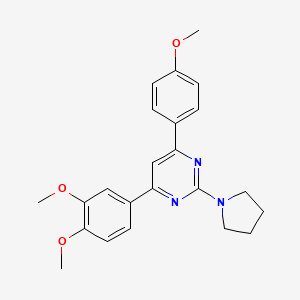
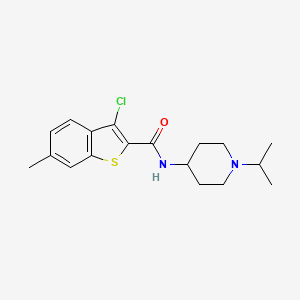
![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)
![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)

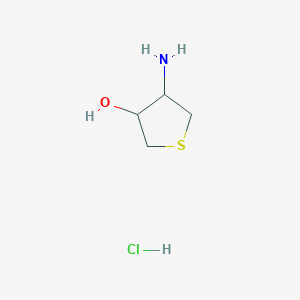
![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)
![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4987097.png)